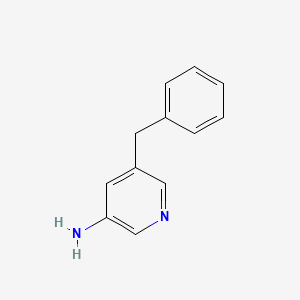

5-Benzylpyridin-3-amine

Description

Overview of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is structurally analogous to benzene (B151609). koreascience.krmdpi.com This nitrogen atom imparts unique electronic properties, rendering the ring electron-deficient and influencing its reactivity, stability, and pharmacological profile. koreascience.krmdpi.com Pyridine derivatives are ubiquitous in nature, forming the core of essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes. bldpharm.com Their versatile chemical nature has made them a subject of intense study and application across numerous scientific fields. koreascience.krambeed.com

In medicinal chemistry, the pyridine scaffold is one of the most extensively used frameworks for drug design and synthesis. bldpharm.comnih.gov Its ability to improve water solubility and act as a hydrogen bond acceptor makes it a "privileged structure" in the development of therapeutic agents. mdpi.combldpharm.com Consequently, pyridine-containing compounds have been developed for a wide array of medicinal uses, including as antimicrobial, anticancer, antiviral, and anti-inflammatory agents. mdpi.comnih.gov Beyond medicine, pyridine derivatives are crucial as ligands in organometallic chemistry, solvents and reagents in organic synthesis, and components in functional materials. bldpharm.com The continuous exploration of novel synthetic methods to create polysubstituted pyridines underscores their importance in modern chemistry. organic-chemistry.org

Importance of Amine Functional Groups in Organic Molecules

The amine functional group, an organic derivative of ammonia (B1221849), is fundamental to the structure and function of countless molecules. organic-chemistry.org Characterized by a basic nitrogen atom with a lone pair of electrons, amines play a critical role in a vast spectrum of chemical and biological processes. organic-chemistry.orgCurrent time information in Ahmedabad, IN. This lone pair allows amines to act as bases and nucleophiles, a reactivity that is central to many synthetic transformations. exlibrisgroup.com

Amines are indispensable to life, most notably as constituents of amino acids, the monomers that polymerize to form proteins. Current time information in Ahmedabad, IN.arctomsci.com Proteins, in turn, are responsible for a myriad of biological functions, from catalyzing metabolic reactions as enzymes to replicating DNA. Current time information in Ahmedabad, IN.arctomsci.com The reaction between an amine and a carboxylic acid to form an amide bond is the basis of protein structure. arctomsci.com Furthermore, amine groups are found in neurotransmitters, hormones, and vitamins, highlighting their significance in biological systems. organic-chemistry.orgCurrent time information in Ahmedabad, IN. In industrial and pharmaceutical chemistry, amines are used to make everything from dyes and polymers to crop protection chemicals and a wide range of medications, such as morphine and novocaine. organic-chemistry.org

Structural Context of Benzylpyridines in Synthetic and Mechanistic Studies

The benzylpyridine framework, which combines a pyridine ring with a benzyl (B1604629) group, creates a versatile structural motif used in diverse areas of chemical research. The position of the benzyl group on the pyridine ring significantly influences the molecule's properties and applications. These compounds often serve as key intermediates or building blocks in the synthesis of more complex molecules and as ligands in coordination chemistry. nih.gov

For instance, N-benzylpyridin-2-amine has been used as a ligand for constructing metal-organic frameworks (MOFs), where its two nitrogen donors can coordinate with metal ions to form intricate networks. nih.gov The synthesis of such amines can be achieved by reducing the corresponding Schiff base, formed from the reaction of pyridin-2-amine and benzaldehyde. nih.gov In other studies, benzylpyridine derivatives are explored for their biological activity. Gold(III) complexes featuring a 2-(1-ethylbenzyl)pyridine ligand, for example, have shown promising antibacterial and antitumor properties.

The isomeric position of the substituents is crucial. For example, N-benzylpyridin-3-amine is available as a building block for further synthesis. fluorochem.co.ukenaminestore.com The reactivity and utility can be further tuned by adding other functional groups, as seen in N-Benzyl-5-bromopyridin-3-amine, which incorporates a bromine atom, a common handle for cross-coupling reactions. bldpharm.com The study of these varied structures provides insight into how the interplay between the pyridine ring, the amine, and the benzyl group can be harnessed for specific synthetic or mechanistic objectives.

Research Scope and Objectives Pertaining to 5-Benzylpyridin-3-amine

While numerous isomers of benzylpyridylamines have been incorporated into various studies, specific research focusing exclusively on this compound is not extensively documented in publicly available literature. However, the compound is commercially available as a chemical building block, suggesting its utility in synthetic chemistry. bldpharm.comarctomsci.com Based on the known chemistry of its constituent functional groups and related isomers, a prospective research scope for this compound can be outlined.

The primary objective would be to characterize its fundamental reactivity. This includes exploring its potential as a ligand in catalysis or as a key intermediate for the synthesis of novel, biologically active compounds. The presence of the 3-amino group provides a nucleophilic site for further functionalization, such as acylation or alkylation, to produce a library of derivatives. The benzyl group at the 5-position influences the steric and electronic properties of the pyridine ring, which could be compared with other isomers like 2- and 4-benzylpyridines in mechanistic studies.

Future research could focus on leveraging this compound in palladium-catalyzed cross-coupling reactions or in the synthesis of novel heterocyclic systems. Given the broad biological activities of pyridine derivatives, another research avenue would be to synthesize and screen this compound derivatives for potential pharmacological activity.

Data Tables

Table 1: Physicochemical Properties of this compound

This interactive table summarizes the key identifiers and properties of the compound.

| Property | Value | Source |

| CAS Number | 388630-79-3 | bldpharm.comarctomsci.com |

| Molecular Formula | C12H12N2 | bldpharm.comnih.gov |

| Molecular Weight | 184.24 g/mol | bldpharm.com |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CN=CC(=C2)N | bldpharm.com |

| PubChem CID | 59881271 | nih.gov |

Table 2: Comparison of Selected Benzylpyridine Amine Isomers

This table provides a comparison of the subject compound with some of its structural isomers.

| Compound Name | CAS Number | Molecular Formula | Position of Benzyl Group | Position of Amine Group |

| This compound | 388630-79-3 | C12H12N2 | 5 | 3 |

| N-Benzylpyridin-3-amine | 114081-08-2 | C12H12N2 | N/A (on Amine) | 3 |

| 4-Benzylpyridin-3-amine | 516513-80-7 | C12H12N2 | 4 | 3 |

| N-Benzylpyridin-2-amine | 6945-56-8 | C12H12N2 | N/A (on Amine) | 2 |

| 2-(Pyridin-3-ylmethyl)aniline | 78500-77-3 | C12H12N2 | 3 (as methyl) | 2 (on phenyl ring) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

5-benzylpyridin-3-amine |

InChI |

InChI=1S/C12H12N2/c13-12-7-11(8-14-9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6,13H2 |

InChI Key |

HYZXYJKCDSPVJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CN=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Benzylpyridin 3 Amine and Its Molecular Analogs

Strategies for the Construction of the Pyridinamine Core Structure

Direct Reductive Amination Approaches to Primary Amines

Direct reductive amination offers a straightforward approach to primary amines from corresponding carbonyl compounds or via direct amination of the pyridine (B92270) ring. This method is advantageous due to its atom economy and often mild reaction conditions. While direct reductive amination of a pyridine ring to a primary aminopyridine is challenging, related methods for the synthesis of primary amines from other precursors are well-established. For instance, iron-catalyzed reductive amination of ketones and aldehydes using aqueous ammonia (B1221849) as the nitrogen source provides a green and efficient route to primary amines, tolerating a wide range of functional groups nih.govnih.gov.

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Acetophenone | 1-Phenylethanamine | 96 |

| 2 | 4'-Methylacetophenone | 1-(p-tolyl)ethanamine | 95 |

| 3 | 4'-Methoxyacetophenone | 1-(4-methoxyphenyl)ethanamine | 94 |

| 4 | 4'-Chloroacetophenone | 1-(4-chlorophenyl)ethanamine | 95 |

| 5 | 2'-Bromoacetophenone | 1-(2-bromophenyl)ethanamine | 85 |

Palladium-Catalyzed Aminations for Pyridine Ring Functionalization

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of arylamines, including pyridinamines. This methodology allows for the formation of C-N bonds by coupling a halo- or triflyloxy-substituted pyridine with an amine in the presence of a palladium catalyst and a suitable ligand. The synthesis of 3-aminopyridine (B143674) derivatives can be efficiently achieved from 3-halopyridines using ammonia or ammonia equivalents. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results wikipedia.org.

The scope of the Buchwald-Hartwig amination is broad, accommodating a variety of primary and secondary amines, as well as ammonia surrogates like benzophenone (B1666685) imine, which can be subsequently hydrolyzed to the primary amine wikipedia.org.

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Ammonia (from LiN(SiMe3)2) | Pd(dba)2 / BINAP | LiN(SiMe3)2 | Toluene | 80 | 75 | organic-chemistry.org |

| 2 | n-Butylamine | Pd(OAc)2 / P(t-Bu)3 | NaOt-Bu | Toluene | 80 | 88 | libretexts.org |

| 3 | Morpholine | Pd2(dba)3 / XPhos | NaOt-Bu | Toluene | 100 | 95 | libretexts.org |

| 4 | Aniline | Pd(OAc)2 / RuPhos | Cs2CO3 | Dioxane | 100 | 92 | libretexts.org |

| 5 | Benzophenone Imine | Pd2(dba)3 / BINAP | NaOt-Bu | Toluene | 110 | 85 (after hydrolysis) | wikipedia.org |

Multicomponent Reaction Pathways to Substituted Pyridinamines

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. Several MCRs are known for the synthesis of substituted pyridines, which can be adapted to produce pyridinamine derivatives.

The Guareschi-Thorpe reaction involves the condensation of a β-dicarbonyl compound, a cyanoacetamide (or a related active methylene (B1212753) compound), and an ammonia source to furnish a 2-pyridone, which can be a precursor to aminopyridines. Recent advancements have focused on developing greener protocols, for instance, using ammonium (B1175870) carbonate in an aqueous medium nih.govrsc.orgresearchgate.net.

The Bohlmann-Rahtz pyridine synthesis is another powerful two-step method that provides access to 2,3,6-trisubstituted pyridines from enamines and ethynyl (B1212043) ketones. The initial Michael addition forms an aminodiene intermediate, which upon heating undergoes cyclodehydration. Modifications to this method, such as the use of acid catalysts, can lower the required reaction temperature organic-chemistry.orgwikipedia.orgcore.ac.uknih.govjk-sci.com. By choosing an enamine with a protected amino group or a nitrogen-containing substituent, this reaction can be a viable route to substituted aminopyridines.

| Entry | Enamine | Ethynyl Ketone | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethyl 3-aminocrotonate | 1-Phenylprop-2-yn-1-one | EtOH, 50 °C, then NIS, 0 °C | Ethyl 2-methyl-6-phenylnicotinate | 98 |

| 2 | (E)-4-(Dimethylamino)but-3-en-2-one | 1-Phenylprop-2-yn-1-one | EtOH, 50 °C, then NIS, 0 °C | 1-(2-Methyl-6-phenylpyridin-3-yl)ethan-1-one | 99 |

| 3 | Ethyl 3-aminocrotonate | But-3-yn-2-one | EtOH, 50 °C, then NIS, 0 °C | Ethyl 2,6-dimethylnicotinate | 84 |

| 4 | (E)-4-(Dimethylamino)but-3-en-2-one | 1-(Thiophen-2-yl)prop-2-yn-1-one | EtOH, 50 °C, then NIS, 0 °C | 1-(2-Methyl-6-(thiophen-2-yl)pyridin-3-yl)ethan-1-one | 99 |

Installation of the Benzyl (B1604629) Moiety

Once the pyridinamine core is established, the benzyl group can be introduced through various C-N or C-C bond-forming reactions. The choice of strategy often depends on the available starting materials and the desired substitution pattern.

Alkylation Strategies Utilizing Benzyl Halides

Direct N-alkylation of the amino group of a pyridinamine with a benzyl halide is a common and straightforward method for installing the benzyl moiety. This reaction typically proceeds via an SN2 mechanism and is often carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity. A variety of bases and solvents can be employed, and the reaction conditions can be optimized to achieve high yields of the desired N-benzylated product nih.govchemrxiv.orgresearchgate.net.

| Entry | Aminopyridine | Benzyl Halide | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 4-Aminopyridine | Benzyl bromide | t-BuOK | DMSO | rt, 4 h | 85 (dibenzylated) | nih.gov |

| 2 | 4-(N-Boc-amino)pyridine | Benzyl bromide | Electrogenerated base | CH3CN | rt | 86 (after deprotection) | nih.gov |

| 3 | Aniline (as a model) | Benzyl alcohol | KOH | Toluene | 110 °C, 6 h | 90-99 | rsc.org |

| 4 | Primary amines (general) | Butyl bromide | Triethylamine (B128534) | DMF | rt, 8 h | Variable | rsc.org |

Cross-Coupling Methodologies for Aryl-Alkyl Bond Formation

Transition-metal-catalyzed cross-coupling reactions provide a powerful alternative for installing the benzyl group, particularly when forming a C-C bond between the pyridine ring and the benzyl moiety.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds and can be employed to couple a halopyridine with a benzylboronic acid or ester. This reaction is catalyzed by a palladium complex and requires a base. The reaction conditions can be tuned to accommodate a wide range of functional groups on both coupling partners mdpi.comnih.gov. For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids in good yields mdpi.com.

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 2-Methyl-5-phenylpyridin-3-amine | 75 |

| 2 | 4-Methylphenylboronic acid | 2-Methyl-5-(p-tolyl)pyridin-3-amine | 80 |

| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 82 |

| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 70 |

The Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is another effective method for C-C bond formation. This reaction is particularly useful for coupling sp3-hybridized carbon centers, making it suitable for the synthesis of benzylpyridines. For example, 3-pyridylzinc halides can be coupled with benzyl halides to afford the corresponding 3-benzylpyridine (B1203931) derivatives nih.gov.

Reductive Processes for Benzyl Group Incorporation

Reductive processes offer a versatile strategy for the incorporation of a benzyl group onto a pyridine ring, often involving the reduction of a carbonyl group or a C=N double bond. A common approach is reductive amination, which allows for the formation of amines from carbonyl compounds. wikipedia.org This method typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. mdpi.com

One plausible reductive pathway to 5-Benzylpyridin-3-amine would involve the initial synthesis of a suitable precursor, such as 5-benzyl-3-nitropyridine. The nitro group can then be reduced to the desired amine functionality. The reduction of nitro compounds to primary aromatic amines is a well-established transformation that can be achieved using various reagents, including catalytic hydrogenation with H2 gas over a metal catalyst like Pd/C, or chemical reduction with reagents such as tin and hydrochloric acid.

Alternatively, a reductive amination approach could be employed starting from 5-benzylnicotinaldehyde. This would involve the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine. wikipedia.org A variety of reducing agents can be utilized for this transformation, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices due to their selectivity for reducing the imine in the presence of the carbonyl group. wikipedia.orgmdpi.com The general mechanism for reductive amination begins with the nucleophilic addition of the amine to the carbonyl group, forming a tetrahedral intermediate, which then loses water to form an imine. Subsequent reduction of the imine by a hydride source yields the final amine product. benthamscience.com

The choice of reducing agent is critical for the success of reductive amination. While powerful reducing agents like lithium aluminum hydride can reduce both the imine and the starting carbonyl compound, milder reagents are preferred for one-pot reactions. Sodium cyanoborohydride is particularly effective as it is less reactive towards carbonyls at neutral or slightly acidic pH but readily reduces the more electrophilic iminium ion intermediate. benthamdirect.com

| Reducing Agent | Abbreviation | Key Features |

|---|---|---|

| Sodium Borohydride | NaBH4 | Mild reducing agent, suitable for the reduction of imines. benthamscience.com |

| Sodium Cyanoborohydride | NaBH3CN | Selectively reduces imines in the presence of carbonyls. mdpi.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)3 | Mild and selective, often used for reductive amination. mdpi.com |

| Catalytic Hydrogenation | H2/Catalyst (e.g., Pd/C) | Effective for the reduction of imines and nitro groups. benthamscience.com |

Stereoselective Synthetic Pathways to Chiral this compound Derivatives

The development of stereoselective methods to access optically pure chiral amines is of great importance due to the prevalence of these motifs in pharmacologically active compounds. jocpr.com For this compound derivatives, chirality can be introduced either at the benzylic position or at a substituent on the benzyl group or the pyridine ring.

Asymmetric catalysis provides an efficient route to chiral amines, often with high enantioselectivity. While direct asymmetric amination of a pre-existing 5-benzylpyridine scaffold at the 3-position is challenging, related strategies can be envisioned. For instance, the development of chiral catalysts for the asymmetric amination of C-H bonds is an active area of research. mdpi.com Such a method, if successfully applied to a 5-benzylpyridine substrate, could directly install the chiral amine group.

Another approach involves the use of chiral ligands in transition metal-catalyzed reactions. The synthesis of novel C2-symmetric chiral pyridine-N,N'-dioxide ligands has been reported, and these have been successfully applied in asymmetric catalysis, such as Friedel-Crafts alkylation reactions. nih.govnih.gov While not a direct amination, this demonstrates the potential of chiral pyridine-based ligands to induce enantioselectivity in reactions that could be adapted to form chiral precursors to this compound. Furthermore, iridium-catalyzed asymmetric reductive amination of ketones has been demonstrated for the synthesis of chiral pyridin-2-yl amines, suggesting that similar catalytic systems could potentially be developed for 3-amino pyridine derivatives. alfa-chemistry.com

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. organic-chemistry.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. organic-chemistry.org After the desired stereocenter is created, the auxiliary can be removed.

For the synthesis of chiral this compound derivatives, a chiral auxiliary could be attached to a precursor molecule to direct a key bond-forming step. For example, oxazolidinones, popularized by David A. Evans, are widely used chiral auxiliaries that can be employed in stereoselective alkylation and aldol (B89426) reactions. organic-chemistry.orgacs.org One could envision a scenario where a chiral oxazolidinone is attached to a pyridine precursor, and the benzyl group is then introduced via a diastereoselective alkylation reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Pseudoephedrine is another effective chiral auxiliary that can be used to form chiral amides. The alpha-proton of the corresponding carbonyl compound can be deprotonated to form an enolate, which then reacts diastereoselectively with an electrophile. organic-chemistry.org This methodology could be adapted to introduce a chiral center in a side chain that is then used to construct the 5-benzylpyridine framework.

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Oxazolidinones (Evans Auxiliaries) | Stereoselective aldol reactions, alkylations. organic-chemistry.orgacs.org | Provides high levels of stereocontrol through steric hindrance. organic-chemistry.org |

| Pseudoephedrine | Asymmetric alkylation of carboxylic acid derivatives. organic-chemistry.org | The methyl group directs the approach of the electrophile. organic-chemistry.org |

| Camphorsultam | Various asymmetric transformations. | Robust and crystalline, facilitating purification. |

| (R)- and (S)-α-Methylbenzylamine | Resolution of racemic acids, synthesis of chiral imines. | Readily available in both enantiomeric forms. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. nih.gov For the synthesis of this compound and its analogs, several green chemistry approaches can be considered.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. jocpr.comorganic-chemistry.org The synthesis of various substituted pyridines has been successfully achieved using microwave irradiation, often in one-pot, multi-component reactions. jocpr.comnih.gov For instance, the Hantzsch pyridine synthesis, a classic multi-component reaction, has been adapted to microwave conditions. wikipedia.org A green synthesis of this compound could potentially be designed as a one-pot, microwave-assisted multi-component reaction using benign solvents like ethanol (B145695) or even under solvent-free conditions. jocpr.comnih.gov

The use of ionic liquids (ILs) as environmentally friendly solvents and catalysts is another important aspect of green chemistry. benthamscience.com Ionic liquids are non-volatile, thermally stable, and their properties can be tuned by modifying the cation and anion. benthamscience.com They have been successfully employed in the synthesis of pyridine derivatives, where they can act as both the solvent and the catalyst, facilitating milder reaction conditions and easier product separation and catalyst recycling. benthamscience.com The synthesis of 1,4-dihydropyridine (B1200194) derivatives, for example, has been achieved in n-butylpyridinium tetrafluoroborate (B81430) ionic liquid. alfa-chemistry.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to the synthesis of chiral amines. mdpi.com Enzymes operate under mild conditions (temperature and pH) in aqueous media, reducing the need for harsh reagents and organic solvents. Transaminases, for example, are a class of enzymes that can be used for the asymmetric synthesis of chiral amines from ketones. mdpi.com A potential biocatalytic route to a chiral derivative of this compound could involve the enzymatic resolution of a racemic mixture or the asymmetric synthesis of a chiral precursor.

| Approach | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. jocpr.comorganic-chemistry.org | Reduced reaction times, higher yields, increased purity. jocpr.comnih.gov |

| Ionic Liquids | Use of non-volatile salts as solvents and/or catalysts. benthamscience.com | Environmentally benign, potential for catalyst recycling, milder conditions. benthamscience.com |

| Multicomponent Reactions | One-pot synthesis involving three or more reactants. nih.gov | High atom economy, reduced waste, simplified procedures. nih.gov |

| Biocatalysis | Use of enzymes as catalysts. mdpi.com | High selectivity, mild reaction conditions, environmentally friendly. mdpi.com |

Chemical Reactivity and Functionalization of 5 Benzylpyridin 3 Amine

Fundamental Amine Reactions

The primary amine at the C-3 position is the most reactive functional group in the molecule for a majority of chemical transformations. Its reactivity is analogous to other aromatic amines, such as aniline, but is also influenced by the electronic properties of the pyridine (B92270) ring.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in acylation and alkylation reactions.

Acylation: 5-Benzylpyridin-3-amine is expected to react with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction, a type of nucleophilic acyl substitution, involves the attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. masterorganicchemistry.comlibretexts.org For instance, reaction with acetyl chloride would yield N-(5-benzylpyridin-3-yl)acetamide. This transformation is often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct. acs.org

Alkylation: The direct N-alkylation of aminopyridines using alkyl halides can be challenging, as it often leads to a mixture of mono- and di-alkylated products, and can also result in quaternization of the more nucleophilic pyridine ring nitrogen. researchgate.net To achieve selective mono-alkylation, reductive amination is a more effective strategy. This method involves the reaction of the amine with a carboxylic acid in the presence of a reducing agent like sodium borohydride (B1222165). researchgate.net This process is chemoselective, favoring the monoalkylation of the primary amine and proceeding under mild conditions. researchgate.net For example, reacting this compound with acetic acid and sodium borohydride would yield 5-benzyl-N-ethylpyridin-3-amine.

| Reaction Type | Reagent | Product | Conditions |

| Acylation | Acetyl Chloride | N-(5-benzylpyridin-3-yl)acetamide | Presence of a base (e.g., triethylamine) |

| Alkylation | Butyric Acid / NaBH₄ | 5-benzyl-N-butylpyridin-3-amine | THF, mild conditions |

As a primary amine, this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com The reaction is typically catalyzed by mild acid and involves a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the C=N double bond of the imine. masterorganicchemistry.comyoutube.com The formation of these imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction.

This reactivity is a cornerstone of multicomponent reactions, where imines formed in situ from 2-aminopyridines and aldehydes can undergo further transformations. acs.orgnih.gov While enamines can also be formed from carbonyl compounds, this typically occurs with secondary amines; for primary amines like this compound, the imine is the major product. masterorganicchemistry.com

| Carbonyl Compound | Product Type | General Structure |

| Aldehyde (R-CHO) | Aldimine | 5-benzyl-N-(phenylmethylene)pyridin-3-amine |

| Ketone (R-CO-R') | Ketimine | N-(1-phenylethylidene)-5-benzylpyridin-3-amine |

The oxidation of aminopyridines can lead to various products depending on the oxidant and reaction conditions. The oxidation of 3-aminopyridine (B143674) with peroxomonosulfuric acid (PMSA) proceeds via a nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen. researchgate.net A more aggressive oxidizing medium, such as 30% hydrogen peroxide in fuming sulfuric acid, has been used to convert 2- and 4-aminopyridines into their corresponding nitro compounds. acs.orgacs.org However, when 3-aminopyridine is subjected to these conditions, it reportedly yields 3,3'-azoxypyridine through an oxidative coupling mechanism. acs.org Therefore, it is plausible that the oxidation of this compound under similar forceful conditions would favor the formation of the corresponding azoxy compound rather than the nitro derivative. Iron(II) aminopyridine complexes have also been shown to catalyze oxidation reactions, though these studies often focus on the oxidation of the ligand's alkyl groups or external substrates rather than the amino group itself. proquest.com

Reactivity of the Pyridine Ring

The pyridine ring is an aromatic, heterocyclic system that is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org Conversely, it is more susceptible to nucleophilic aromatic substitution. wikipedia.org The reactivity of the pyridine ring in this compound is significantly modulated by the attached amino and benzyl (B1604629) groups.

In electrophilic aromatic substitution (EAS), the outcome is governed by the directing effects of the substituents already on the ring. wikipedia.orglumenlearning.com The substituents on this compound have competing and reinforcing influences.

Pyridine Nitrogen: The nitrogen atom itself is strongly deactivating and acts as a meta-director for electrophilic attack. wikipedia.org

Amino Group (-NH₂ at C3): This is a powerful activating group due to its ability to donate its lone pair of electrons into the ring via resonance (+M effect). It is an ortho, para-director. libretexts.org In this molecule, it directs incoming electrophiles to the C2, C4, and C6 positions.

Benzyl Group (-CH₂Ph at C5): This is a weakly activating group through hyperconjugation and weak induction (+I effect). It is also an ortho, para-director, directing to the C4 and C6 positions.

The combined effect of these groups suggests that the pyridine ring in this compound is activated towards electrophilic substitution, despite the inherent electron-deficient nature of pyridine. The substitution is strongly directed to the positions activated by the amino group. The C4 and C6 positions are particularly favored as they are activated by both the amino and the benzyl groups. The C2 position is activated only by the amino group. Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions.

| Position | Effect of -NH₂ (C3) | Effect of Benzyl (C5) | Net Effect on EAS |

| C2 | Activating (ortho) | Neutral | Activated |

| C4 | Activating (para) | Activating (ortho) | Strongly Activated |

| C6 | Activating (ortho) | Activating (para) | Strongly Activated |

Typical EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). libretexts.orgmasterorganicchemistry.com Given the strong activation by the amino group, milder conditions than those used for benzene might be sufficient.

Nucleophilic aromatic substitution (SNAr) on pyridine typically occurs at the 2-, 4-, and 6-positions, as the electronegative nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate. wikipedia.orgyoutube.comstackexchange.com This reaction generally requires an electron-withdrawing group to activate the ring and a good leaving group (such as a halide).

The this compound molecule itself does not possess a suitable leaving group for a classic SNAr reaction. Furthermore, the presence of two electron-donating groups (amino and benzyl) deactivates the ring towards nucleophilic attack. Therefore, under standard SNAr conditions, this compound is unlikely to undergo this reaction.

However, modern synthetic methods have expanded the scope of SNAr. For example, the Chichibabin reaction allows for the amination of pyridine at the 2-position using sodium amide, where a hydride ion acts as the leaving group. wikipedia.org Additionally, catalytic methods using transition metals like ruthenium have been developed to enable the amination of aminopyridines, where the amino group itself can be displaced. thieme-connect.de Such advanced methods might provide a route to functionalize the ring via nucleophilic substitution, although these reactions would be highly specialized and not considered a fundamental reactivity pathway for this molecule.

Transformations Involving the Benzyl Substituent

The benzyl group in this compound is a versatile handle for introducing structural diversity. Its benzylic position is susceptible to a range of chemical modifications, allowing for the synthesis of a variety of derivatives with potentially altered biological or material properties.

Side-Chain Functionalization Reactions

The methylene (B1212753) bridge of the benzyl group is the primary site for functionalization. Reactions targeting this position can lead to the introduction of various functional groups, significantly altering the molecule's steric and electronic profile.

One key transformation is the oxidation of the benzylic methylene to a carbonyl group. While direct oxidation of this compound is not extensively documented, analogous transformations in related systems suggest its feasibility. For instance, the oxidation of 2- and 4-benzylpyridines to their corresponding benzoylpyridines is a known process. However, the position of the benzyl group on the pyridine ring significantly influences its reactivity. It has been noted that 3-benzylpyridine (B1203931) can be resistant to oxidation under conditions that are effective for its 2- and 4-isomers. This suggests that the electronic effects of the pyridine nitrogen are crucial. In the case of this compound, the presence of the electron-donating amino group at the 3-position may further modulate the reactivity of the benzyl group at the 5-position.

A notable example of side-chain functionalization in a closely related system involves the synthesis of 5-benzoyl and 5-benzylhydroxy derivatives of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines. In this work, a 5-benzoyl analogue was reduced to the corresponding 5-benzylhydroxy derivative using sodium borohydride. This demonstrates the accessibility of the benzylic position for reduction, which is a form of functionalization.

| Precursor | Reagent | Product | Reaction Type |

| 5-Benzoyl-3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine | Sodium borohydride | 5-(hydroxy(phenyl)methyl)-3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine | Reduction |

Hydrogenation and Dehydrogenation Studies

The benzyl group and the pyridine ring of this compound can both undergo hydrogenation, leading to saturated cyclic structures. Catalytic hydrogenation of benzylpyridines typically results in the saturation of the pyridine ring to form a piperidine (B6355638) ring, while the benzyl group remains intact under milder conditions. For example, the heterogeneous catalytic hydrogenation of 4-(4-fluorobenzyl)pyridine over rhodium on carbon, palladium on carbon, or platinum on carbon yields 4-(4-fluorobenzyl)piperidine. It is highly probable that this compound would undergo a similar transformation to yield 5-benzylpiperidin-3-amine under appropriate catalytic hydrogenation conditions.

| Substrate | Catalyst | Product | Reaction Type |

| 4-(4-Fluorobenzyl)pyridine | Rh/C, Pd/C, or Pt/C | 4-(4-Fluorobenzyl)piperidine | Heterogeneous Catalytic Hydrogenation |

| This compound (Predicted) | Various (e.g., Pd/C, PtO2, Rh/C) | 5-Benzylpiperidin-3-amine | Heterogeneous Catalytic Hydrogenation |

Conversely, dehydrogenation of the benzyl group to form a stilbene-like double bond is a less common but potentially valuable transformation. Such reactions often require high temperatures and specific catalysts. There is currently a lack of specific studies on the dehydrogenation of this compound.

Mechanistic Elucidation of Key Reaction Pathways

The mechanisms of reactions involving the benzyl substituent of this compound are influenced by the electronic properties of the substituted pyridine ring.

For side-chain oxidation , the mechanism is believed to involve the formation of a benzylic radical or a related intermediate. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the pyridine ring can influence the stability of such intermediates. The observation that 2- and 4-benzylpyridines are more readily oxidized than 3-benzylpyridine is attributed to the ability of the nitrogen atom to stabilize the intermediate through resonance in the former cases. For this compound, the interplay between the electron-withdrawing pyridine nitrogen and the electron-donating amino group would determine the feasibility and outcome of the oxidation. The amino group at the 3-position could potentially increase the electron density of the ring, which might affect the stability of the benzylic radical.

The mechanism of benzylic bromination with NBS proceeds through a radical chain reaction. The initiation step involves the homolytic cleavage of the N-Br bond in NBS. The resulting bromine radical then abstracts a benzylic hydrogen from the benzyl group of this compound to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br2 (formed in situ) to yield the benzylic bromide and a new bromine radical, propagating the chain. The resonance stabilization of the benzylic radical is a key factor in the selectivity of this reaction for the benzylic position.

The catalytic hydrogenation of the pyridine ring involves the adsorption of the molecule onto the surface of the metal catalyst. The catalyst facilitates the addition of hydrogen atoms across the double bonds of the pyridine ring in a stepwise manner, ultimately leading to the fully saturated piperidine ring. The specific mechanism can vary depending on the catalyst and reaction conditions, but it generally involves the formation of various hydrogenated intermediates on the catalyst surface.

Structure Activity Relationship Sar Investigations of 5 Benzylpyridin 3 Amine Derivatives

Design Principles for Modulating Molecular Recognition

The potency and selectivity of 5-benzylpyridin-3-amine derivatives are intricately linked to their three-dimensional structure and the specific chemical groups attached to the core scaffold. Scientists employ systematic modifications to probe and enhance the interactions between these compounds and their biological targets.

Systematic Modification of the Benzyl (B1604629) Moiety

The benzyl group of the this compound scaffold is a primary site for modification to enhance biological activity. Studies have shown that the introduction of various substituents on this phenyl ring can significantly influence the compound's inhibitory potential. For instance, in the development of xanthine (B1682287) oxidase (XO) inhibitors, derivatives of 5-benzyl-3-pyridyl-1H-1,2,4-triazole were synthesized where the benzyl moiety was altered. nih.gov Research revealed that the addition of a 3'-nitro group or a 4'-sec-butoxy group to the benzyl ring was particularly favorable for XO inhibitory activity. nih.gov One of the most potent compounds identified in this series, compound 1h , which features a specific substitution pattern on the benzyl ring, exhibited an impressive IC50 value of 0.16 μM against xanthine oxidase. nih.gov This highlights the critical role of the benzyl moiety in tailoring the pharmacological profile of these derivatives.

Substituent Effects on the Pyridine (B92270) Ring

Alterations to the pyridine ring of the this compound core are another key strategy for modulating biological activity. The electronic and steric properties of substituents on this ring can dictate the molecule's orientation and binding affinity within a target's active site. In a study focused on multitargeting agents for Alzheimer's disease, derivatives of tetrahydroacridin-9-amine with pyridyl substitutions were investigated. nih.gov The placement of a chloro group on the acridine (B1665455) core, which can be considered an analogous modification to the pyridine ring system, significantly impacted the inhibitory activity against acetylcholinesterase (AChE). nih.gov For example, the picolylamine-substituted compound 12c (6-chloro-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroacridin-9-amine) was identified as the most potent AChE inhibitor in its series, with an IC50 of 90 nM. nih.gov This demonstrates that even subtle changes to the pyridine or analogous heterocyclic systems can lead to substantial gains in potency.

Impact of Nitrogen Atom Substitution Patterns

Modification of the nitrogen atoms within the this compound scaffold, both the exocyclic amine and the pyridine ring nitrogen, offers another avenue for SAR exploration. In research on thieno[2,3-b]pyridines, which share a similar structural motif, it was established that the 3-amino group must remain as a primary amine for maximum anti-proliferative efficacy. mdpi.com Functionalization of this amino group led to a significant loss of activity, indicating its crucial role in molecular interactions, likely through hydrogen bonding with the target protein. mdpi.com

Correlation between Structural Features and Molecular Interactions

The ultimate goal of SAR studies is to understand how specific structural features of a molecule translate into its interactions with biological targets. This understanding is crucial for designing more effective and selective therapeutic agents.

Ligand-Target Binding Dynamics

Molecular docking and simulation studies are powerful tools for visualizing and predicting how this compound derivatives bind to their target proteins. These computational methods can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the stability of the ligand-receptor complex. For example, molecular docking studies of certain phenylpiperazine compounds with the androgen receptor showed that the compounds primarily formed hydrogen, halogen, and hydrophobic interactions with the receptor. researchgate.net Similarly, docking studies of novel anticancer agents with various kinases have revealed strong binding affinities, often correlated with their observed inhibitory activities. nih.gov In one study, the docking of a potent compound, 4f , into the active site of the PDGFRA kinase showed a high affinity of -10.5 Kcal/mol, stabilized by numerous non-bond interactions, including pi-sulfur, hydrophobic, hydrogen, and halogen bonds. nih.gov

Enzyme Inhibition Profiles and Potency Elucidation

The biological activity of this compound derivatives is often quantified by their ability to inhibit specific enzymes. The potency of these compounds is typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. SAR studies aim to correlate the structural modifications of the derivatives with their IC50 values. For instance, in the development of xanthine oxidase inhibitors based on the 5-benzyl-3-pyridyl-1H-1,2,4-triazole scaffold, a series of compounds were synthesized and their XO inhibitory activity was evaluated. nih.gov The results, summarized in the table below, illustrate how different substituents on the benzyl ring affect the inhibitory potency.

| Compound | Benzyl Moiety Substituent | IC50 (μM) against XO |

| 1a | H | 2.45 |

| 1b | 2'-Cl | 1.87 |

| 1c | 3'-Cl | 0.86 |

| 1d | 4'-Cl | 1.54 |

| 1e | 3'-NO2 | 0.23 |

| 1f | 4'-NO2 | 0.98 |

| 1g | 4'-OCH3 | 2.11 |

| 1h | 4'-sec-butoxy | 0.16 |

| 1i | 3',4'-di-Cl | 0.55 |

| 1j | 3',4',5'-tri-OCH3 | 3.12 |

This table is based on data presented in the study on 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives as xanthine oxidase inhibitors. nih.gov

This data clearly shows that electron-withdrawing groups like nitro and chloro, as well as bulky groups like sec-butoxy, at specific positions on the benzyl ring can significantly enhance the inhibitory activity against xanthine oxidase.

In another example, a study on tetrahydroacridin-9-amine derivatives as multitargeting agents for Alzheimer's disease provided insights into their inhibitory profiles against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

| Compound | Key Structural Features | AChE IC50 (μM) | BuChE IC50 (μM) |

| 8e | N-(3,4-dimethoxybenzyl) | 2.2 | 0.02 |

| 9e | 6-chloro-N-(3,4-dimethoxybenzyl) | 0.8 | 1.4 |

| 11b | 6-chloro-N-(3,4-dimethoxyphenethyl) | 0.6 | 1.9 |

| 12c | 6-chloro-N-(pyridin-2-ylmethyl) | 0.09 | - |

This table is based on data from the study on substituted tetrahydroacridin-9-amine derivatives. nih.gov

These findings underscore the importance of systematic structural modifications in the rational design of potent and selective enzyme inhibitors based on the this compound scaffold.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific research data on the chemical compound “this compound” and its derivatives to generate a detailed article that aligns with the requested structure.

The specific topics of:

Structure-Based Lead Optimization

could not be substantiated with published research focused explicitly on the this compound scaffold. While studies exist for structurally related compounds such as other aminopyridine isomers or different heterocyclic cores, generating content from these sources would not adhere to the strict requirement of focusing solely on "this compound".

Therefore, to maintain scientific accuracy and adhere to the provided instructions, the requested article cannot be generated at this time.

Advanced Analytical Methodologies for the Characterization and Study of 5 Benzylpyridin 3 Amine

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of 5-Benzylpyridin-3-amine from reaction mixtures and for the precise assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering high resolution and sensitivity. nih.govamericanpharmaceuticalreview.com The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and quantification.

A typical RP-HPLC method for analyzing pyridine (B92270) derivatives involves a C18 column, which provides a non-polar stationary phase for the separation of moderately polar compounds. helixchrom.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.gov The pH of the buffer can be adjusted to control the retention of the amine by altering its ionization state. UV/VIS detection is commonly used, as the pyridine and benzyl (B1604629) moieties exhibit strong absorbance in the ultraviolet region. nih.gov

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Methanol/Aqueous Buffer | Elutes the analyte from the column; composition can be optimized for resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences peak shape. |

| Detection | UV at 218 nm or 254 nm | Quantifies the analyte based on its ultraviolet absorbance. nih.govgoogle.com |

| Column Temp. | 30°C | Maintains consistent retention times and improves peak symmetry. nih.gov |

This table represents a generalized set of HPLC conditions and may require optimization for specific applications involving this compound.

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself has limited volatility, Gas Chromatography (GC) can be a powerful tool for its analysis, particularly after derivatization. vt.edulabrulez.com Derivatization converts the amine into a more volatile and thermally stable compound, making it amenable to GC analysis. researchgate.net This approach is often used for trace analysis and can provide excellent separation efficiency. cdc.govosha.gov

Common derivatization reagents for amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide). researchgate.net The resulting derivatives exhibit improved chromatographic behavior, with sharper peaks and reduced tailing. labrulez.com A flame ionization detector (FID) is frequently used for its high sensitivity to organic compounds, while a mass spectrometer (MS) detector offers the added advantage of structural confirmation. cdc.govosha.gov

| Parameter | Typical Condition | Purpose |

| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm) | Provides high-resolution separation of volatile compounds. mdpi.commdpi.com |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Injector Temp. | 250-280°C | Ensures rapid volatilization of the derivatized analyte. mdpi.comnih.gov |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Separates compounds based on their boiling points and interactions with the stationary phase. mdpi.com |

| Detector | FID or MS | Provides sensitive detection (FID) or mass-based identification (MS). |

This table illustrates typical GC conditions for the analysis of derivatized amines. The specific derivatization reagent and temperature program would need to be optimized for this compound.

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are fundamental for the unambiguous identification of this compound and for gaining insights into its chemical behavior. Advanced NMR, high-resolution mass spectrometry, and vibrational spectroscopy each provide unique and complementary information.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. jchps.comebsco.comresearchgate.net For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the benzyl and pyridine rings.

Furthermore, NMR is a powerful method for studying reaction mechanisms and kinetics in real-time. researchgate.netnih.gov By acquiring a series of NMR spectra over the course of a reaction, it is possible to monitor the disappearance of reactants and the formation of products, including this compound. This allows for the identification of reaction intermediates and the determination of rate constants, providing deep mechanistic insights into the synthesis of this compound. nih.govnih.govnih.govchemrxiv.org

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H (Pyridine Ring) | 7.0 - 8.5 | Electronic environment and substitution pattern of the pyridine ring. |

| ¹H (Benzyl Ring) | 7.2 - 7.4 | Substitution pattern and conformation of the benzyl group. |

| ¹H (CH₂ Bridge) | ~4.0 | Connectivity between the pyridine and benzyl rings. |

| ¹H (NH₂ Group) | Variable | Presence of the primary amine; position can be affected by solvent and concentration. |

| ¹³C (Pyridine Ring) | 120 - 150 | Carbon skeleton of the pyridine ring. |

| ¹³C (Benzyl Ring) | 125 - 140 | Carbon skeleton of the benzyl ring. |

| ¹³C (CH₂ Bridge) | ~40 | Confirms the methylene (B1212753) linker. |

This table provides expected chemical shift ranges for the key structural motifs in this compound. Actual values can vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of this compound. nih.govresearchgate.net By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can provide an unambiguous molecular formula, confirming the identity of the compound. researchgate.netnih.gov This level of accuracy is invaluable for distinguishing between isomers and for verifying the products of a chemical synthesis. nih.gov

In addition to exact mass determination, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of this compound. By inducing fragmentation of the molecular ion and analyzing the resulting product ions, it is possible to deduce the connectivity of the molecule and confirm its structure. nih.gov This fragmentation data is also useful for identifying related impurities and degradation products. nih.gov

| Ion | Expected Exact Mass (m/z) | Information Provided |

| [M+H]⁺ | C₁₂H₁₃N₂⁺ | Confirms the elemental composition of the protonated molecule. |

| Fragment Ions | Variable | Provides structural information based on the cleavage of specific bonds (e.g., loss of the benzyl group). |

This table shows the expected protonated molecular ion for this compound. The exact mass would be calculated based on the most abundant isotopes of Carbon, Hydrogen, and Nitrogen.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.gov For this compound, these methods are particularly useful for identifying the N-H bonds of the amine group and the C-H and C=C/C=N bonds of the aromatic rings. nih.govaps.org

In the IR spectrum, the primary amine group will typically show two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. wpmucdn.com The N-H bending (scissoring) vibration appears around 1600 cm⁻¹. wpmucdn.comnih.gov Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine and benzyl rings appear in the 1400-1600 cm⁻¹ region. ias.ac.in

Raman spectroscopy provides complementary information, with aromatic ring vibrations often giving rise to strong signals. ias.ac.in The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of this compound, which can be used for identification and to study intermolecular interactions, such as hydrogen bonding. ias.ac.in These techniques are also valuable for monitoring reactions, as the appearance or disappearance of specific vibrational bands can indicate the formation of products or the consumption of reactants. copernicus.orgcopernicus.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| N-H Bend (scissoring) | 1590 - 1650 | IR |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | IR, Raman |

This table summarizes the characteristic vibrational frequencies for the key functional groups in this compound.

Future Directions and Emerging Research Avenues for 5 Benzylpyridin 3 Amine Research

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of 5-Benzylpyridin-3-amine and its analogs remains a cornerstone of its continued investigation. While traditional methods exist, future research will likely focus on the development of more sophisticated and sustainable catalytic systems. A significant challenge in synthesizing substituted aminopyridines is achieving high selectivity and yield, often hindered by the nucleophilicity of the amine group. chemrxiv.org

Emerging strategies aim to overcome these hurdles. For instance, the use of Lewis acid-promoted benzylation of aminopyridines with alcohols presents a promising alternative to traditional methods, potentially offering higher yields and minimizing byproduct formation. chemrxiv.org Another innovative approach involves the temporary protection of the amine nucleophile, such as converting it into a BF3 ammonium (B1175870) salt, which prevents undesired coordination with the catalyst in metal-catalyzed reactions. incatt.nl This strategy allows for a slow release of the free amine, enabling a more controlled and productive catalytic pathway for allylic amination, a concept that could be adapted for benzylation. incatt.nl

Furthermore, the field is moving towards biocatalysis as a greener alternative to transition-metal catalysis. mdpi.com Enzymes like transaminases, which can convert carbonyl substrates into primary amines with high stereocontrol, offer a powerful tool. mdpi.com Future work could involve engineering transaminases through in silico design and directed evolution to selectively synthesize chiral derivatives of this compound. mdpi.com

Table 1: Potential Catalytic Strategies for this compound Synthesis

| Catalytic Strategy | Catalyst/Reagent Example | Potential Advantages | Research Focus |

| Lewis Acid-Promoted Benzylation | ZnBr₂ | High yields, use of stable benzyl (B1604629) alcohols as alkylating agents. chemrxiv.org | Optimization of reaction conditions for 3-aminopyridine (B143674) substrates. |

| Nucleophilicity Masking | BF₃-Amine Adduct | Prevents catalyst inhibition, allows for controlled reaction. incatt.nl | Adapting the strategy from allylation to benzylation reactions. |

| Biocatalysis | Engineered Transaminases | High stereoselectivity, green and sustainable process. mdpi.com | Enzyme screening and evolution for activity with pyridine (B92270) substrates. |

| Palladium Catalysis | [Pd(dppp)] | Single-step synthesis without protecting groups. incatt.nl | Exploring oxidant and ligand effects for selective C-N bond formation. |

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

In the context of this compound, ML models can be trained on existing data of aminopyridine derivatives to predict various properties, such as binding affinity to specific targets, pharmacokinetic profiles (ADME/T), and potential toxicity. nih.gov Deep learning approaches, like convolutional neural networks (CNNs), can learn from molecular graphs to predict properties such as solubility, a crucial parameter in drug development. nih.gov

Table 2: Applications of AI/ML in this compound Research

| AI/ML Application | Technique/Algorithm | Objective |

| Property Prediction | Convolutional Neural Networks (CNNs), Random Forest (RF) | Predict ADME/T properties, solubility, and biological activity. nih.govfrontiersin.org |

| Virtual Screening | High-Throughput Virtual Screening (HTVS) with ML | Identify promising hit compounds from large virtual libraries. nih.gov |

| De Novo Molecular Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Generate novel this compound derivatives with optimized properties. mdpi.com |

| Target Identification | Kernel-based methods, gene network analysis | Prioritize promising biological targets for designed compounds. nih.gov |

Exploration of Polymeric and Supramolecular Applications (Non-biological materials science)

The structural features of this compound, namely the hydrogen-bonding capable amino group, the coordinating pyridine nitrogen, and the aromatic benzyl group, make it an excellent candidate for applications in materials science, specifically in the realms of polymers and supramolecular chemistry.

In supramolecular chemistry, 3-aminopyridine derivatives are known to form gels and other complex assemblies through non-covalent interactions like hydrogen bonding. researchgate.net The benzyl group in this compound can further influence the resulting supramolecular architecture through steric effects and π-π stacking interactions. Future research could explore the self-assembly of this compound and its derivatives to create functional materials. The formation of co-crystals with organic acids, for instance, can lead to materials with unique solid-state structures stabilized by a network of intermolecular hydrogen bonds. mdpi.com These supramolecular assemblies could find applications in sensing or as novel porous materials. researchgate.net

In polymer science, this compound can be envisioned as a functional monomer or a modifying agent. Its incorporation into polymer backbones could introduce specific properties. For example, polymers containing this moiety could be used in the development of organic semiconductors, where fused aromatic and planar structures are beneficial for charge transport. mdpi.com The pyridine nitrogen can also act as a coordination site for metal ions, opening avenues for the creation of metal-organic frameworks (MOFs) or coordination polymers. These materials are highly sought after for applications in gas storage and catalysis.

Advanced Mechanistic Investigations via Cutting-Edge Spectroscopic Techniques

A deeper understanding of the reaction mechanisms and molecular interactions of this compound is crucial for its rational design and application. The deployment of advanced spectroscopic techniques will be instrumental in elucidating these details at a molecular level.

Modern Nuclear Magnetic Resonance (NMR) spectroscopy, for example, is a powerful tool for investigating reaction intermediates. cdnsciencepub.com In-situ NMR studies could be used to observe the formation and evolution of catalytic species and intermediates during the synthesis of this compound derivatives, providing critical insights for reaction optimization.

Surface-Enhanced Raman Spectroscopy (SERS) offers ultra-high sensitivity for studying molecules adsorbed on surfaces. mdpi.com This technique could be employed to investigate the interaction of this compound with metal surfaces or within nanostructured materials, which is relevant for its application in catalysis and sensor technology. The charge transfer between the molecule and a semiconductor substrate, a key mechanism in SERS enhancement, could provide valuable electronic information. mdpi.com

Furthermore, detailed vibrational and electronic spectroscopy, combined with theoretical calculations, can provide a comprehensive picture of the compound's structure and properties. rsc.orgrsc.org Such studies are fundamental to understanding how structural modifications to the this compound scaffold affect its electronic and chemical behavior.

Synergistic Approaches Combining Synthetic, Computational, and Analytical Methodologies

The future of chemical research lies in the integration of multiple disciplines. For this compound, a synergistic approach combining synthetic chemistry, computational modeling, and advanced analytical techniques will be essential for accelerating discovery and innovation. rsc.org

This integrated workflow would begin with computational studies to design novel derivatives of this compound with target properties. rsc.org AI and quantum chemical calculations would predict their stability, reactivity, and potential efficacy. Promising candidates would then be synthesized using the novel catalytic methods discussed previously. The resulting compounds would be thoroughly characterized using advanced spectroscopic and analytical techniques to confirm their structure and properties.

Crucially, the experimental data would be fed back into the computational models to refine their predictive accuracy. rsc.org This iterative cycle of design-synthesis-analysis-refinement creates a powerful discovery engine. For example, computational predictions of CO₂ adsorption in a porous polymer based on a this compound monomer could be validated by experimental gas uptake measurements. rsc.org Discrepancies between the predicted and experimental results would then be used to improve the computational model, leading to better designs in the next iteration. This collaborative and multidisciplinary approach will be key to unlocking the next generation of materials and molecules derived from this compound.

Q & A

Basic: What synthetic methodologies are most effective for preparing 5-Benzylpyridin-3-amine?

Answer:

The synthesis of this compound typically involves coupling reactions between pyridine derivatives and benzyl groups. A common approach is the Suzuki-Miyaura cross-coupling reaction, where a halogenated pyridin-3-amine (e.g., 5-bromopyridin-3-amine) reacts with a benzylboronic acid in the presence of a palladium catalyst. Reaction conditions such as solvent (dioxane or THF), base (sodium tert-butoxide), and temperature (80–100°C) significantly influence yield and purity . Alternative routes include Buchwald-Hartwig amination for introducing the benzyl group via palladium-catalyzed C–N bond formation .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm molecular structure, with pyridinamine protons typically appearing as singlets (δ 6.5–8.5 ppm) and benzyl protons as a multiplet (δ 4.0–4.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ for C12H12N2: 185.1079).

- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve crystal structures, providing bond-length and angle data for purity confirmation .

Advanced: How can computational methods predict the bioactivity of this compound derivatives?

Answer:

Molecular docking (AutoDock, Schrödinger) and density functional theory (DFT) assess interactions with biological targets (e.g., kinases or GPCRs). For instance:

- Docking Studies: Screen derivatives against protein databases (PDB) to identify binding affinities. Substituents like trifluoromethyl groups (as in related compounds) enhance hydrophobic interactions .

- QSAR Models: Quantitative Structure-Activity Relationship models correlate electronic (HOMO-LUMO) or steric parameters (logP) with bioactivity, guiding structural optimization .

Advanced: What strategies resolve contradictions in reported biological activities of this compound analogs?

Answer:

Discrepancies (e.g., conflicting IC50 values) may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed pH, temperature).

- Purity Validation: Use HPLC-MS to confirm compound integrity (>95% purity) .

- Meta-Analysis: Compare datasets across studies to identify outliers or confounding variables (e.g., solvent effects) .

Advanced: How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

Electron-withdrawing groups (e.g., –CF3) on the pyridine ring deactivate the system, slowing coupling reactions. Conversely, electron-donating groups (e.g., –OCH3) enhance reactivity. For example:

- Suzuki Coupling: A –CF3 group at the 5-position reduces electron density at the pyridine nitrogen, requiring higher catalyst loading (e.g., 10% Pd(PPh3)4) .

- C–H Activation: Electron-rich derivatives undergo regioselective functionalization at the 2- or 4-positions under directing-group control .

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage Conditions: Store under inert gas (Ar/N2) at –20°C to prevent oxidation.

- Light Sensitivity: Amber vials mitigate photodegradation, as pyridine derivatives are prone to UV-induced ring-opening .

- Moisture Control: Use molecular sieves in storage containers to avoid hydrolysis of the amine group .

Advanced: How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?

Answer:

SHELXL refinement of X-ray data determines absolute configuration. For example:

- Twinned Crystals: Use PLATON to detect and model twinning, ensuring accurate bond-length measurements .

- Chiral Centers: Anomalous dispersion effects (Cu Kα radiation) distinguish enantiomers in derivatives with stereogenic carbons .

Advanced: What mechanistic insights explain the regioselectivity of electrophilic substitutions on this compound?

Answer:

The amine group at the 3-position directs electrophiles to the para (5-) or meta (2-/4-) positions via resonance. For example:

- Nitration: HNO3/H2SO4 nitrates the 5-position due to amine-directed activation.

- Halogenation: NBS in DMF brominates the 2-position, driven by steric and electronic effects .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal: Quench reactive intermediates (e.g., boronic acids) with aqueous NH4Cl before disposal .

- Toxicity Screening: Preclinical assays (e.g., Ames test) assess mutagenicity due to aromatic amine motifs .

Advanced: How do solvent effects influence the catalytic efficiency of this compound in asymmetric synthesis?

Answer:

Polar aprotic solvents (DMF, DMSO) stabilize transition states in organocatalytic reactions. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.